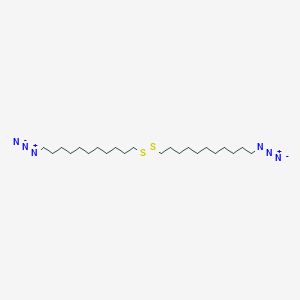

Bis(11-azidoundecyl) disulfide

Description

Contextualizing Disulfide Chemistry in Molecular Design

The disulfide bond (-S-S-) is a pivotal functional group in molecular design, particularly in the realm of surface chemistry and materials science. Disulfides, along with their thiol (-SH) counterparts, are the most common functionalities used to create self-assembled monolayers (SAMs) on noble metal surfaces, especially gold. capes.gov.brresearchgate.net The interaction between sulfur and gold is robust, leading to the formation of well-ordered, densely packed molecular layers. nih.govacs.org

When a disulfide like Bis(11-azidoundecyl) disulfide is introduced to a gold surface, the disulfide bond can cleave, leading to the formation of two sulfur-gold (Au-S) bonds, anchoring the alkyl chains to the substrate. capes.gov.brnih.govacs.org This process, known as dissociative chemisorption, is fundamental to creating stable and reproducible surfaces with tailored properties. capes.gov.brresearchgate.net The resulting SAMs can alter the surface's wettability, stability, and electronic characteristics, making them crucial for applications in biosensing, organic electronics, and nanotechnology. nih.govresearchgate.netdigitellinc.com

Significance of this compound as a Multifunctional Building Block in Research

This compound integrates the key features of both disulfide and azide (B81097) chemistries into a single, powerful molecule. This bifunctional nature allows it to act as a bridge, connecting surfaces to a wide range of other molecules. The disulfide core serves as a robust anchor for immobilization on gold and other metal surfaces, while the two terminal azide groups are available for subsequent covalent attachment of molecules containing alkyne groups via click chemistry. acs.org

This dual functionality makes it an ideal linker for constructing complex, layered architectures on surfaces. For instance, researchers have used this compound to create an initial azide-terminated SAM on a gold substrate. acs.org This functionalized surface then serves as a platform to covalently attach intricate molecules, such as stimulus-responsive rotaxanes, through the CuAAC reaction. acs.org This step-wise approach allows for the controlled assembly of highly ordered and functional molecular systems.

Furthermore, the compound has been employed in the development of advanced bioconjugates. In one application, the disulfide bond was used for a thiol-Michael addition to modify the dehydroalanine (B155165) residues of a carrier protein, introducing azide functionalities for subsequent clicking of glycan antigens in vaccine development. nih.govresearchgate.net This highlights the molecule's role in creating precisely defined bioconjugates for biomedical applications.

Overview of Research Trajectories for this compound

The unique properties of this compound position it at the forefront of several key research areas. Its primary application lies in the field of surface science and nanotechnology, where it is used to create well-defined, functional surfaces. acs.orgillinois.edu Research is focused on using these surfaces as platforms for:

Molecular Electronics and Sensors: Fabricating electrode surfaces with specific recognition capabilities by attaching ferrocenes or other electroactive species. acs.orgnih.gov

Biomedical Devices and Biosensors: Immobilizing biomolecules like DNA or proteins with high precision to study biological interactions or create diagnostic tools. nih.govresearchgate.netuq.edu.au

Advanced Materials: Assembling complex molecular machines, such as rotaxanes, on surfaces to investigate and harness their mechanical properties at the nanoscale. acs.org

Another significant research trajectory involves its use as a bifunctional crosslinker in bioconjugation chemistry. nih.govrsc.org This includes the site-selective modification of proteins and other biomolecules to develop next-generation therapeutics and vaccines, where precise control over the location and number of attached antigens or drugs is critical. nih.govresearchgate.net The ability to bridge biological molecules to nanoparticles or other entities through this linker is also an active area of exploration. uq.edu.au

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 881375-91-3 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₂H₄₄N₆S₂ | sigmaaldrich.comalfa-chemistry.com |

| Molecular Weight | 456.75 g/mol | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 1-azido-11-(11-azidoundecyldisulfanyl)undecane | alfa-chemistry.com |

| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Hydrogen Bond Donor Count | 0 | alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 6 | alfa-chemistry.com |

| Rotatable Bond Count | 25 | alfa-chemistry.com |

Structure

2D Structure

Properties

IUPAC Name |

1-azido-11-(11-azidoundecyldisulfanyl)undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N6S2/c23-27-25-19-15-11-7-3-1-5-9-13-17-21-29-30-22-18-14-10-6-2-4-8-12-16-20-26-28-24/h1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGNSCLNVXDBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCCSSCCCCCCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722899 | |

| Record name | 1-Azido-11-[(11-azidoundecyl)disulfanyl]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881375-91-3 | |

| Record name | 1-Azido-11-[(11-azidoundecyl)disulfanyl]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(11-azidoundecyl) disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Molecular Architectures of Bis 11 Azidoundecyl Disulfide

Methodologies for the Preparation of Bis(11-azidoundecyl) Disulfide

The primary route for the synthesis of this compound involves the dimerization of a thiol precursor. This transformation can be achieved through several oxidative methods.

Oxidative Dimerization Routes from Azido-Undecanethiol Precursors

The most common and direct method for the synthesis of this compound is the oxidative coupling of its corresponding thiol precursor, 1-azido-11-undecanethiol. This reaction is typically carried out in the presence of an oxidizing agent. A well-established method utilizes iodine as the oxidant in an organic solvent. The reaction proceeds by the oxidation of two thiol groups, which then combine to form a disulfide bond.

A representative experimental procedure involves dissolving 1-azido-11-undecanethiol in a suitable solvent, such as a mixture of diethyl ether and acetonitrile. A solution of iodine in the same solvent system is then added dropwise to the thiol solution. The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with a reducing agent solution, such as sodium thiosulfate, to remove excess iodine, followed by washing with brine and drying over an anhydrous salt like sodium sulfate (B86663). The final product is then obtained after solvent evaporation and can be further purified by column chromatography.

| Reactant | Reagent | Solvent | Reaction Time | Temperature |

| 1-Azido-11-undecanethiol | Iodine | Diethyl ether/Acetonitrile | Several hours | Room Temperature |

Alternative Synthetic Strategies and Comparative Efficiencies

While the iodine-mediated oxidative dimerization is a prevalent method, other strategies for the formation of disulfide bonds from thiols can also be employed. These alternative methods may offer advantages in terms of milder reaction conditions, higher yields, or easier purification. Some of these strategies include:

Air Oxidation: In the presence of a base catalyst, thiols can be oxidized by atmospheric oxygen to form disulfides. This method is often slower but can be effective for certain substrates.

Metal-Catalyzed Oxidation: Various transition metal complexes can catalyze the oxidation of thiols to disulfides. These methods can be highly efficient but may require careful removal of the metal catalyst from the final product.

Dimethyl Sulfoxide (DMSO) Oxidation: DMSO can act as an oxidant for the conversion of thiols to disulfides, often in the presence of an acid catalyst.

The efficiency of these methods can vary depending on the specific substrate and reaction conditions. For the synthesis of this compound, the iodine-based method is well-documented and provides a reliable route to the desired product.

Precursor Design and Chemical Transformations for Azide (B81097) Incorporation

Synthesis of 1-Azido-11-Undecanethiol

The synthesis of 1-azido-11-undecanethiol typically starts from a commercially available long-chain bifunctional molecule, such as 11-bromo-1-undecanol. The synthesis involves a two-step process:

Azidation: The terminal bromine atom of 11-bromo-1-undecanol is displaced by an azide group through a nucleophilic substitution reaction. This is commonly achieved by reacting 11-bromo-1-undecanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the substitution. The resulting product is 11-azido-1-undecanol.

Thiolation: The hydroxyl group of 11-azido-1-undecanol is then converted into a thiol group. This transformation can be achieved through a two-step process involving the formation of a thioacetate intermediate followed by its hydrolysis. First, 11-azido-1-undecanol is reacted with thioacetic acid under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to form S-(11-azidoundecyl) ethanethioate. In the final step, the thioacetate is hydrolyzed using a base, such as potassium hydroxide in methanol, to yield the desired product, 1-azido-11-undecanethiol.

| Starting Material | Reagent(s) | Product of Step 1 | Reagent(s) | Final Product |

| 11-Bromo-1-undecanol | Sodium Azide | 11-Azido-1-undecanol | 1. Thioacetic acid, DEAD, PPh3; 2. KOH | 1-Azido-11-undecanethiol |

Functionalization of Alkyl Chains for Disulfide Formation

The key functionalization of the alkyl chain for disulfide formation is the introduction of the thiol group at one end of the 11-carbon chain. As described in the synthesis of the precursor, this is achieved by converting the terminal hydroxyl group of 11-azido-1-undecanol into a thiol. This strategic placement of the thiol group allows for the subsequent oxidative dimerization to form the symmetrical disulfide, this compound, with the azide functionalities positioned at the extremities of the molecule.

Spectroscopic and Chromatographic Validation of Compound Identity and Purity in Research Contexts

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Spectroscopic Validation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the molecular structure of the compound. The 1H NMR spectrum of this compound would be expected to show characteristic signals for the methylene (B1212753) protons of the undecyl chains and a triplet corresponding to the methylene protons adjacent to the azide group. The 13C NMR spectrum would show a series of signals corresponding to the different carbon atoms in the alkyl chain, including the carbon atom attached to the azide group.

1H NMR (CDCl3, 300 MHz): δ 3.25 (t, 4H, -CH2-N3), 2.68 (t, 4H, -S-S-CH2-), 1.72-1.55 (m, 8H), 1.42-1.20 (m, 28H).

13C NMR (CDCl3, 75 MHz): δ 51.4, 39.1, 29.5, 29.4, 29.3, 29.1, 28.9, 28.8, 26.7.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit a strong characteristic absorption band for the azide group (N3) around 2100 cm-1. The absence of a thiol (S-H) stretching band around 2550 cm-1 would confirm the formation of the disulfide bond.

Chromatographic Validation:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. Commercially available samples of this compound are often certified with a purity of 99% as determined by HPLC. While the specific conditions for the analysis (e.g., column, mobile phase, and detector) are not always publicly available, this technique provides a quantitative measure of the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

In the ¹H NMR spectrum, the long alkyl chains of the undecyl groups give rise to a large, complex signal in the aliphatic region, typically between 1.2 and 1.7 ppm. More distinct signals can be observed for the methylene groups adjacent to the functional groups. The protons on the carbon next to the azide group (-CH₂-N₃) are expected to appear as a triplet at approximately 3.25 ppm. The protons on the carbon adjacent to the disulfide bond (-CH₂-S-S-) would also present as a triplet, shifted downfield to around 2.68 ppm due to the deshielding effect of the sulfur atoms.

The ¹³C NMR spectrum provides complementary information. The carbon atom attached to the azide group (C-N₃) is anticipated to have a chemical shift of about 51.5 ppm. The carbon atom bonded to the sulfur of the disulfide linkage (C-S) is expected around 39.1 ppm. The internal methylene carbons of the long alkyl chain typically resonate in the range of 26 to 30 ppm. The distinct chemical shifts of the carbons directly attached to the nitrogen and sulfur atoms confirm the presence and location of these key functional groups.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N₃-CH₂- | ~3.25 (triplet) | ~51.5 |

| -S-S-CH₂- | ~2.68 (triplet) | ~39.1 |

| -(CH₂)₉- (internal) | ~1.2-1.7 (multiplet) | ~26-30 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight of this compound. The molecular formula of this compound is C₂₂H₄₄N₆S₂, giving it a monoisotopic mass of approximately 456.3069 Da uni.luchemspider.com.

In electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as protonated or sodiated adducts. The predicted mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) is 457.31418, while the sodium adduct ([M+Na]⁺) would be observed at an m/z of 479.29612 uni.lu. High-resolution mass spectrometry can be used to confirm the elemental composition by providing highly accurate mass measurements. Fragmentation analysis in tandem mass spectrometry (MS/MS) can further confirm the structure by showing characteristic losses of the azide group or cleavage of the disulfide bond.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 457.31418 |

| [M+Na]⁺ | 479.29612 |

| [M+K]⁺ | 495.27006 |

| [M+NH₄]⁺ | 474.34072 |

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. Commercial suppliers of this compound often specify a purity of 99% as determined by HPLC analysis sigmaaldrich.comsigmaaldrich.com.

For a non-polar compound like this compound, reversed-phase HPLC is the most common approach. This technique utilizes a non-polar stationary phase (such as C18-modified silica) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By using a suitable solvent gradient, this compound can be separated from starting materials, byproducts, and other impurities. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

| Analytical Method | Parameter | Typical Value | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity | 99% | sigmaaldrich.comsigmaaldrich.com |

Self Assembled Monolayers Sams Derived from Bis 11 Azidoundecyl Disulfide

Fundamental Principles of SAM Formation on Metallic Substrates

The spontaneous organization of molecules into stable, well-defined monolayers on solid substrates is a phenomenon driven by a combination of molecule-substrate interactions and intermolecular forces. For disulfide-based SAMs on metallic surfaces like gold, these principles dictate the formation process and the ultimate structure of the monolayer.

The adsorption of organic disulfides, such as bis(11-azidoundecyl) disulfide, onto a gold surface is a process of dissociative chemisorption. diva-portal.orgnih.gov This mechanism involves the cleavage of the disulfide (S-S) bond upon interaction with the gold substrate. diva-portal.orgnih.gov Following this cleavage, two individual thiolate species are formed, which then covalently bond to the gold surface through strong gold-sulfur (Au-S) bonds. diva-portal.orgnih.gov

The kinetics of SAM formation from disulfides have been compared to their thiol counterparts in various studies. While both thiols and disulfides can form similar well-ordered monolayers, their adsorption rates can differ. Some research suggests that thiols and disulfides adsorb at comparable rates, with the process being primarily limited by mass transport of the molecules to the substrate surface. nih.gov

However, other studies have indicated that under competitive conditions, there is a strong preference for the adsorption of alkanethiols over the corresponding dialkyl disulfides. researchgate.net This preference suggests that the activation barrier for the dissociative chemisorption of thiols (cleavage of the S-H bond) may be lower than that for disulfides (cleavage of the S-S bond) under certain conditions. The adsorption process is generally considered to be rapid, with a significant portion of the monolayer forming within the first few minutes of substrate immersion in the disulfide solution. nih.gov This initial fast adsorption is then followed by a slower organization phase, where the alkyl chains rearrange to maximize van der Waals interactions and form a more ordered, crystalline-like structure.

Structural Characteristics and Packing Density of this compound SAMs

In a well-ordered SAM formed from long-chain alkanethiols or disulfides on a gold surface, the alkyl chains are typically tilted at an angle of approximately 30° from the surface normal. nih.gov This tilt allows for the optimization of the van der Waals interactions between adjacent chains, leading to a densely packed and stable monolayer. The undecyl chains of this compound are expected to adopt a similar tilted, all-trans conformation to maximize these stabilizing interactions. The terminal azide (B81097) groups will be exposed at the monolayer-air or monolayer-solvent interface, making them accessible for subsequent chemical reactions.

| Parameter | Typical Value for Long-Chain Alkanethiolate SAMs on Au(111) |

| Tilt Angle | ~30° from surface normal |

| Chain Conformation | Primarily all-trans |

| Packing Arrangement | (√3 × √3)R30° lattice |

This table presents generally accepted values for well-ordered long-chain alkanethiolate SAMs, which are expected to be similar for SAMs derived from this compound.

The morphology and degree of order in a SAM are highly dependent on the conditions under which it is formed. Key parameters include the concentration of the disulfide solution, the solvent used, the immersion time, and the temperature.

Concentration: The concentration of the this compound solution can affect the rate of monolayer formation and its final structure. Higher concentrations can lead to a more rapid initial adsorption, which may result in a less ordered monolayer with a higher density of defects. Conversely, lower concentrations often allow for a slower, more controlled assembly process, yielding a more crystalline and well-ordered SAM. nih.gov

Solvent: The choice of solvent influences the solubility of the disulfide and its interaction with the substrate. A good solvent should fully solvate the molecule without strongly interacting with the gold surface, thereby allowing for efficient adsorption. Ethanol is a commonly used solvent for the formation of alkanethiol and disulfide SAMs.

Immersion Time: While the initial adsorption is fast, achieving a highly ordered monolayer requires a longer immersion time. This allows for the annealing of defects and the rearrangement of the alkyl chains into a more thermodynamically stable, crystalline-like structure.

Temperature: Temperature can also play a role in the quality of the resulting SAM. Higher temperatures can increase the rate of adsorption and the mobility of the molecules on the surface, which can facilitate the formation of a more ordered monolayer. However, excessively high temperatures can lead to disordered structures.

Characterization of Azide-Terminated Surfaces in Academic Inquiry

A variety of surface-sensitive analytical techniques are employed to characterize the formation and properties of azide-terminated SAMs derived from this compound. These methods provide information on the chemical composition, thickness, structure, and surface properties of the monolayer.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for confirming the chemical composition of the SAM. It can verify the presence of the azide group through the characteristic N 1s signal, which typically appears as two peaks corresponding to the different nitrogen environments within the azide moiety. XPS can also confirm the formation of the gold-thiolate bond by analyzing the S 2p core level spectrum. researchgate.netresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): Grazing angle reflection-absorption infrared spectroscopy (RAIR) is particularly sensitive to the orientation of molecules in a SAM. The characteristic asymmetric stretching vibration of the azide group appears as a strong band around 2100 cm⁻¹, providing a clear signature for the presence of the azide terminus. researchgate.net The positions of the methylene (B1212753) (CH₂) stretching vibrations can also provide information about the conformational order of the alkyl chains.

Ellipsometry: This optical technique is used to measure the thickness of the SAM with high precision. The measured thickness can be compared to the theoretical length of the molecule to estimate the average tilt angle of the alkyl chains within the monolayer. researchgate.net

Contact Angle Goniometry: The measurement of the contact angle of a liquid (typically water) on the SAM surface provides information about its wettability and surface energy. An azide-terminated surface will exhibit a specific contact angle that can be used to assess the completeness and uniformity of the monolayer. researchgate.net

The combination of these techniques provides a comprehensive understanding of the structure and properties of SAMs derived from this compound, which is essential for their application in surface functionalization and the development of advanced materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. When analyzing SAMs formed from this compound on gold, XPS provides direct evidence of the successful monolayer formation and the integrity of the terminal azide group.

High-resolution XPS scans of the nitrogen (N 1s) region are particularly diagnostic for these SAMs. The azide functional group (–N=N⁺=N⁻) has three nitrogen atoms in distinct chemical environments. This results in a characteristic N 1s spectrum with multiple components. Studies have shown that the high-resolution N 1s spectrum for an azide-terminated monolayer can be resolved into two distinct peaks, one centered around 405 eV and another at approximately 400 eV. nih.gov These peaks correspond to the central, positively charged nitrogen atom and the two terminal, negatively charged nitrogen atoms, respectively. The expected area ratio of these two peaks is 1:2, confirming the presence of the intact azide moiety at the monolayer surface. nih.gov Some analyses further resolve the spectrum into three signals, corresponding to each of the three nitrogen atoms in the azide group. acs.org

The presence of sulfur (S 2p) and carbon (C 1s) signals, along with the attenuation of the underlying gold (Au 4f) substrate signal, further confirms the assembly of the organic monolayer on the surface.

Table 1: Representative XPS N 1s Binding Energies for Azide-Terminated SAMs

| Peak Assignment | Binding Energy (eV) | Area Ratio |

|---|---|---|

| Terminal Nitrogen Atoms (N⁻) | ~400 | 2 |

| Central Nitrogen Atom (N⁺) | ~405 | 1 |

Ellipsometry for Film Thickness Determination

Spectroscopic ellipsometry is an optical technique used to determine the thickness and refractive index of thin films. For SAMs, which are typically only a few nanometers thick, ellipsometry is a non-destructive and highly accurate method for measuring the average film thickness across a surface. This measurement is crucial for assessing the quality, packing density, and orientation of the molecules within the monolayer.

For a SAM formed from this compound, the resulting 11-azidoundecanethiolate molecules are expected to form a film with a thickness consistent with the length of the C₁₁ alkyl chain in a relatively upright orientation. Research has reported the ellipsometric thickness of an azide-terminated SAM on gold, derived from this compound, to be 13.0 ± 0.5 Å (1.30 ± 0.05 nm). nih.gov This measurement was obtained using a He-Ne laser at 632.8 nm and assuming a refractive index of 1.45 for the organic layer. nih.gov This experimental value is in close agreement with theoretical calculations for a well-packed, all-trans alkyl chain of this length, indicating the formation of a high-quality monolayer.

Table 2: Ellipsometric Thickness of this compound SAM

| Parameter | Value | Source(s) |

|---|---|---|

| Measured Thickness | 1.30 ± 0.05 nm | nih.gov |

| Assumed Refractive Index | 1.45 | nih.gov |

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. In the context of SAMs, AFM is used to visualize the surface morphology, assess the uniformity and completeness of the monolayer, and quantify its surface roughness.

For SAMs derived from this compound on a smooth gold substrate (such as Au(111) on mica), AFM images typically reveal a smooth and continuous surface, indicative of a well-ordered and densely packed monolayer. The technique can identify defects in the monolayer, such as pinholes or domain boundaries. The root-mean-square (RMS) roughness is a key parameter obtained from AFM data to quantify the smoothness of the surface. While specific RMS roughness values for this compound SAMs are not widely reported, values for similar long-chain alkanethiol SAMs on gold are typically very low, often in the sub-nanometer range, confirming the formation of highly ordered and smooth surfaces. For comparison, SAMs of 11-mercapto-1-undecanol (B1218877) on Au(111) have shown an estimated RMS surface roughness of approximately 3.1 nm, though this value can be influenced by the underlying substrate and preparation conditions. aps.org

Table 3: AFM Surface Characteristics (Illustrative)

| Characteristic | Typical Observation |

|---|---|

| Surface Morphology | Uniform, continuous film |

| Domain Structure | Large, well-ordered domains |

| RMS Roughness | Sub-nanometer to few nanometers |

| Defects | Low density of pinholes and defects |

Infrared Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy, particularly in its surface-sensitive configurations like Grazing Angle Reflection-Absorption Infrared Spectroscopy (RAIRS or IRRAS), is a powerful tool for identifying the chemical functional groups present in a SAM. This technique confirms the chemical identity of the adsorbed molecules and can provide information about their orientation and packing order.

For SAMs of 11-azidoundecanethiolate, the most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (–N₃) group. nih.gov This peak is typically observed around 2100 cm⁻¹. The presence of this intense peak unequivocally confirms the successful incorporation of the azide functionality at the monolayer's outer surface, making it available for subsequent chemical reactions. nih.gov

Additionally, the C-H stretching region, between 2800 and 3000 cm⁻¹, provides insight into the conformational order of the undecyl alkyl chains. The positions of the symmetric (d⁺) and asymmetric (d⁻) methylene (–CH₂) stretching modes, typically found near 2850 cm⁻¹ and 2920 cm⁻¹, respectively, are indicative of the packing density. In a well-ordered, all-trans (crystalline-like) alkyl chain environment, these peaks appear at lower wavenumbers compared to a disordered, liquid-like state.

Table 4: Key Infrared Absorption Frequencies for Azide-Terminated SAMs

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Azide Asymmetric Stretch (νₐ(N₃)) | ~2100 | Confirms presence of terminal azide group |

| Methylene Asymmetric Stretch (νₐ(CH₂)) | ~2920 | Indicates conformational order of alkyl chains |

| Methylene Symmetric Stretch (νₛ(CH₂)) | ~2850 | Indicates conformational order of alkyl chains |

Contact Angle Measurements for Surface Wettability and Polarity Assessment

Contact angle goniometry is a simple yet effective technique for characterizing the surface properties of a SAM, specifically its wettability and surface free energy. By measuring the angle a liquid droplet (typically deionized water) makes with the surface, one can infer the chemical nature of the monolayer's terminus.

Hydrophobic surfaces, such as those terminated with methyl (–CH₃) groups, exhibit high water contact angles (typically >100°), while hydrophilic surfaces, like those terminated with carboxyl (–COOH) or hydroxyl (–OH) groups, show low contact angles (<20°). The azide group imparts an intermediate polarity to the surface. For a complete and well-formed SAM derived from this compound, the surface is terminated entirely by azide groups. Experimental measurements have shown that such a surface yields a highly reproducible static water contact angle of 77°. nih.gov This value serves as a reliable benchmark for verifying the successful formation and quality of the azide-terminated monolayer. Any significant deviation from this value could indicate an incomplete monolayer, contamination, or unintended chemical reactions at the surface.

Table 5: Water Contact Angle for an Azide-Terminated SAM

| Surface | Water Contact Angle (θ) | Surface Polarity | Source(s) |

|---|---|---|---|

| This compound SAM on Au | 77° | Intermediate | nih.gov |

Integration of Bis 11 Azidoundecyl Disulfide into Click Chemistry Paradigms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Bis(11-azidoundecyl) Disulfide SAMs

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org When applied to SAMs formed from this compound, the CuAAC reaction allows for the robust immobilization of alkyne-modified molecules onto the surface.

Reaction Kinetics and Efficiency of Surface-Bound Azides

The CuAAC reaction, when performed on azide-terminated SAMs, is known for its rapid kinetics and high efficiency. Studies on analogous azide-functionalized surfaces have shown that the reaction proceeds quickly and often to completion, allowing for the quantitative functionalization of the available surface azide groups. nih.gov The kinetics of the surface-bound reaction can be modeled as pseudo-first-order, with reported rate constants for similar systems being approximately 0.2 min⁻¹. nih.gov This rapid and quantitative nature ensures the creation of densely packed and well-defined functional surfaces in a short timeframe. nih.govresearchgate.net The efficiency of the reaction allows for precise control over the surface density of the immobilized molecules simply by controlling the initial density of the azide groups in the monolayer. nih.gov

Influence of Catalytic Systems on Cycloaddition Outcomes

The success of the CuAAC reaction on a SAM surface is highly dependent on the catalytic system employed. The active catalyst is the copper(I) ion, which is often generated in situ from a copper(II) precursor, such as copper(II) sulfate (B86663) (CuSO₄), through the use of a reducing agent like sodium ascorbate. nih.govnih.gov

A critical component of modern CuAAC catalytic systems is the use of accelerating and stabilizing ligands. vectorlabs.com These ligands, typically nitrogen-based chelators, play several vital roles:

Stabilization of Cu(I): They protect the catalytically active Cu(I) oxidation state from disproportionation and oxidation, which is particularly important in aqueous and oxygen-containing environments. nih.govnih.gov

Acceleration of Reaction Rate: Ligands can significantly increase the rate of the cycloaddition. nih.gov

Reduction of Cytotoxicity: In biological applications, ligands help to sequester the copper ion, reducing its potential toxicity to cells or damage to biomolecules. vectorlabs.comresearchgate.net

The choice of ligand can influence the reaction outcome, with various options available to optimize conditions for maximum efficiency and biocompatibility. vectorlabs.com While ruthenium-based catalysts have been explored as an alternative to copper for azide-alkyne cycloadditions, they typically result in the 1,5-triazole regioisomer and exhibit slower reaction kinetics on surfaces compared to CuAAC. nih.gov

| Component | Example(s) | Function | Reference |

|---|---|---|---|

| Copper(II) Source | Copper(II) Sulfate (CuSO₄) | Precursor to the active Cu(I) catalyst. | nih.gov |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state. | nih.gov |

| Accelerating Ligand | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Stabilizes Cu(I), accelerates the reaction, and reduces copper-mediated side reactions or toxicity. | vectorlabs.com |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | vectorlabs.comresearchgate.net | ||

| BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | vectorlabs.com | ||

| BTTES (2,2',2'',2'''-(1,2-ethanediyl)tetrakis(1-(2-(diethylamino)ethyl)-1H-1,2,3-triazole-4-yl)methanaminetetraium) | vectorlabs.com |

Regioselectivity and Orthogonality Considerations in Surface Chemistry

Two of the most powerful features of the CuAAC reaction are its exceptional regioselectivity and orthogonality. The copper-catalyzed mechanism directs the reaction to yield exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwikipedia.orgchempedia.info This perfect control over the product's regiochemistry is essential in surface chemistry, as it ensures that all immobilized molecules have a uniform orientation, leading to a highly ordered and predictable functional surface.

The reaction is also orthogonal, meaning the azide and alkyne groups are exceptionally selective, reacting only with each other while remaining inert to a vast array of other functional groups. vectorlabs.com This allows for the precise modification of the azide-terminated SAM in complex chemical environments without side reactions. For instance, complex biomolecules like peptides can be immobilized on a surface that presents a bio-inert background, with the conjugation occurring only at the desired azide sites. nih.gov This high degree of specificity is fundamental to creating advanced, multifunctional surfaces for targeted biological interactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Bio-orthogonal Strategy

Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative click chemistry paradigm that proceeds without the need for a metal catalyst. researchgate.net The reaction is driven by the high ring strain of a cycloalkyne, which readily reacts with an azide to form a stable triazole. The elimination of the copper catalyst makes SPAAC an ideal bio-orthogonal strategy, as it avoids any concerns related to catalyst toxicity, which is a significant advantage for applications involving living cells or sensitive biomolecules. researchgate.netnih.gov

Design of Complementary Cycloalkyne Moieties for Surface Conjugation

The key to a successful SPAAC reaction is the design of the cycloalkyne. The reactivity is directly related to the degree of ring strain, which can be tuned by modifying the cycloalkyne's structure. A variety of cycloalkyne moieties have been developed for efficient conjugation to azide-functionalized surfaces.

Early and widely used examples include derivatives of cyclooctyne (B158145). Fusing aromatic rings to the eight-membered ring, as seen in dibenzocyclooctynes (DIBO, DBCO), significantly increases ring strain and accelerates the reaction rate. nih.govnih.gov Further modifications, such as the oxidation of a hydroxyl group to a ketone within the ring, can further enhance reactivity. nih.gov Other classes of strained alkynes, such as bicyclo[6.1.0]nonyne (BCN) and cyclononynes, have also been developed, offering different balances of reactivity and stability. magtech.com.cnresearchgate.net The design of symmetrically substituted cycloalkynes has also been pursued to ensure that the SPAAC reaction produces a single product isomer, a strategy known as isomer-free SPAAC (iSPAAC). nih.gov

| Cycloalkyne Name | Abbreviation | Key Structural Feature | Relative Reactivity | Reference |

|---|---|---|---|---|

| 4-Dibenzocyclooctynol | DIBO | Fused benzene (B151609) rings on a cyclooctyne core. | High | nih.govnih.gov |

| Dibenzoazacyclooctyne | DBCO / DIBAC | Fused benzene rings with a nitrogen atom in the ring. | Very High | rsc.org |

| Bicyclo[6.1.0]nonyne | BCN | A cyclooctyne fused to a cyclopropane (B1198618) ring. | High | researchgate.netrsc.org |

| Azacyclononyne | ACN | A nine-membered ring containing a nitrogen atom. Generally more stable than cyclooctynes. | Moderate | magtech.com.cnnih.gov |

Reaction Fidelity and Yield in Catalyst-Free Surface Environments

SPAAC is characterized by high reaction fidelity, proceeding with excellent specificity in complex biological environments without interfering with native biochemical processes. nih.gov This makes it a powerful tool for labeling and modifying surfaces intended for biological studies, such as the visualization of glycans on living cells. nih.gov

In a catalyst-free surface environment, the yield of the SPAAC reaction depends on several factors, including the intrinsic reactivity of the chosen cycloalkyne, steric accessibility of the azide groups on the SAM, reaction time, and temperature. While some highly reactive cycloalkynes can achieve yields comparable to CuAAC, the reaction rates can be slower. researchgate.net For example, the reaction between a functionalized cyclononyne (B1203973) and an azide in an aqueous buffer at 37 °C was observed to proceed efficiently with a second-order rate constant of 2.1 x 10⁻³ M⁻¹s⁻¹. nih.gov The primary advantage of SPAAC remains its superb biocompatibility due to the absence of a toxic metal catalyst, ensuring the integrity of sensitive biological systems interacting with the functionalized surface. researchgate.net

Advanced Mechanistic Insights into Surface-Confined Click Reactions

The utility of this compound in click chemistry is most pronounced in the functionalization of surfaces, particularly gold. The disulfide group serves as a robust anchor to the gold substrate, leading to the formation of a self-assembled monolayer (SAM) where the 11-azidoundecyl chains orient away from the surface, presenting a high density of terminal azide groups. These surface-confined azide moieties are then available for reaction with alkyne-containing molecules via Huisgen 1,3-dipolar cycloaddition. Understanding the kinetics and yield of these surface reactions requires a detailed examination of the immediate reaction environment and the application of external stimuli to drive the reaction forward.

Role of Solvent and Microenvironment in Reaction Progression

The progression of click reactions on an azide-terminated surface, such as one prepared from this compound, is profoundly influenced by the solvent and the local microenvironment of the SAM. The choice of solvent can alter reaction rates by orders of magnitude, and the organized nature of the monolayer creates a unique reaction milieu distinct from bulk solution.

The solvent's primary role extends beyond simply dissolving the alkyne reactant. Its polarity can influence the transition state of the cycloaddition reaction. Studies have shown that increasing solvent polarity can lead to shifts in the spectroscopic properties of reactants, indicating a stabilization of charge, which can, in turn, affect the reaction's activation energy. mcmaster.ca For surface-confined reactions, the solvent must also effectively solvate the alkyl chains of the SAM to allow the incoming alkyne reactant to access the terminal azide groups. Inadequate wetting of the SAM can lead to significantly reduced reaction efficiency.

The microenvironment created by the SAM itself is a critical factor. Supramolecular self-assembly can drive the azide-alkyne cycloaddition even in the absence of traditional metal catalysts. springernature.comnih.gov In aqueous solutions, hydrophobic interactions and hydrogen bonding within a well-ordered monolayer can pre-organize reactants, effectively increasing their local concentration and orienting them for reaction. springernature.com This "on-surface" confinement effect can lead to excellent regioselectivity and yields that would not be achievable in bulk solution under the same conditions. springernature.com Conversely, in certain organic solvents where such non-covalent assembly drivers are weak or absent, the reaction may not proceed at all, highlighting the critical role of the structured microenvironment. springernature.com

The table below summarizes the influence of different environmental factors on the surface-confined click reaction.

| Factor | Influence on Reaction Progression | Key Findings |

| Solvent Polarity | Affects transition state stabilization and accessibility of azide groups. | Increasing polarity can alter reaction kinetics by stabilizing charge. mcmaster.ca Proper SAM solvation is crucial for reactant access. |

| Microenvironment (SAM) | Pre-organizes reactants through non-covalent interactions, enhancing local concentration. | Supramolecular assembly can drive metal-free cycloaddition with high regioselectivity in aqueous media. springernature.comnih.gov |

| Reactant Concentration | Reaction yield on the surface is dependent on the concentration of the alkyne in solution. | In assembly-driven reactions, yield increases with concentration up to a plateau. nih.gov |

Electrostatic Catalysis in Microfluidic Systems for Enhanced Reaction Yields

A significant advancement in controlling and accelerating surface-confined click reactions is the use of electrostatic catalysis within microfluidic systems. researchgate.netarxiv.org This technique leverages an external electric field to catalyze the Huisgen cycloaddition on an electrode surface functionalized with azide groups, such as a gold surface modified with this compound. This approach offers a clean, tunable, and highly efficient alternative to traditional copper(I) catalysis. researchgate.net

In a typical setup, the azide-functionalized gold SAM acts as the working electrode within a microfluidic channel. A continuous flow of the alkyne reactant is maintained to ensure consistent mass transport to the reactive interface. researchgate.netarxiv.org By applying a specific bias voltage, an intense electric field is generated at the electrode-solution interface. This oriented external electric field (OEEF) can trigger or accelerate the cycloaddition. researchgate.net

Research quantifying this effect has shown a direct correlation between the applied voltage and the reaction yield. The performance of electrostatic catalysis can rival or even exceed that of conventional Cu(I)-catalyzed methods. researchgate.net The reaction yield, often measured by the surface coverage of the clicked product (e.g., a ferrocene-alkyne conjugate), demonstrates a clear dependence on both the applied voltage and the reaction time. researchgate.net

The following interactive table presents research findings on the performance of electrostatic catalysis compared to the absence of a field and traditional chemical catalysis for a prototypical Huisgen cycloaddition on an azide-terminated surface. researchgate.net

| Catalysis Method | Applied Voltage (V) | Reaction Time (min) | Ferrocene (B1249389) Surface Coverage (Γ, pmol cm⁻²) | Reaction Yield (%) |

| No Field / No Cu⁺ | 0 | 60 | ~0.1 | < 1% |

| Electrostatic | 0.5 | 30 | ~0.5 | ~5% |

| Electrostatic | 0.75 | 30 | ~1.5 | ~15% |

| Electrostatic | 1.5 | 30 | ~4.0 | ~40% |

| Electrostatic | 2.0 | 30 | ~6.5 | ~65% |

| Electrostatic | 2.0 | 60 | ~8.0 | ~80% |

| Cu(I) Catalysis | N/A | 30 | ~5.0 | ~50% |

| Cu(I) Catalysis | N/A | 120 | ~7.5 | ~75% |

Data synthesized from studies on prototypical Huisgen cycloadditions in microfluidic electrostatic reactors. researchgate.net The yield is calculated relative to a theoretical maximum surface coverage.

This data illustrates that electrostatic catalysis at an optimal voltage (e.g., 2V) can achieve significantly higher yields in a shorter time frame (65% in 30 min) compared to the standard Cu(I)-catalyzed reaction (~50% in 30 min). researchgate.net The continuous-flow nature of the microfluidic system enhances reagent transport to the electrified interface, making this an efficient and scalable platform for clean catalytic processes. researchgate.netarxiv.org This method provides precise control over the reaction, allowing for optimization of yields by simply tuning the applied voltage.

Applications of Bis 11 Azidoundecyl Disulfide in Cutting Edge Materials and Interface Science

Engineering of Functional Electrode Surfaces for Sensing and Electrocatalysis

The ability of Bis(11-azidoundecyl) disulfide to form well-ordered self-assembled monolayers (SAMs) on gold substrates is a cornerstone of its utility in modifying electrode surfaces. The disulfide group serves as a robust anchor to the gold, while the terminal azide (B81097) groups provide a versatile platform for the subsequent attachment of a wide array of molecules through "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This approach allows for the precise control over the chemical composition and, consequently, the electrochemical properties of the electrode interface.

Modification of Gold Electrodes for Redox-Active Probe Immobilization

A primary application of this compound-derived SAMs is the covalent immobilization of redox-active probes. These modified electrodes are instrumental in studying electron transfer mechanisms and for the development of electrochemical sensors. The process typically involves the initial formation of a mixed SAM on a gold electrode, comprising this compound and a diluent thiol, such as an oligo(ethylene glycol)-terminated alkanethiol. This mixed monolayer approach allows for the control of the surface density of the azide groups. nih.gov

Subsequently, an alkyne-functionalized redox-active molecule, such as ferrocene (B1249389), can be "clicked" onto the azide-terminated surface. nih.gov The CuAAC reaction is highly efficient and specific, ensuring that the redox probes are covalently attached to the surface with a well-defined orientation. nih.govnih.gov Electrochemical techniques, such as cyclic voltammetry, can then be used to quantify the surface coverage of the immobilized redox centers and to study their electrochemical behavior. nih.gov

| Parameter | Description | Significance | Reference |

| Surface Coverage | The concentration of the redox-active probe immobilized on the electrode surface. | Determines the sensitivity and signal intensity of the electrochemical sensor. | nih.gov |

| Electron Transfer Rate | The kinetics of electron transfer between the electrode and the immobilized redox probe. | Provides insights into the mechanism of charge transport at the modified interface. | nih.gov |

| Redox Potential | The potential at which the immobilized probe undergoes oxidation or reduction. | Can be influenced by the microenvironment of the SAM and is a key parameter for sensing applications. | nih.gov |

Development of Bio-Receptive Interfaces for Analytical Chemistry

The azide-functionalized surfaces prepared from this compound are highly amenable to the immobilization of biological molecules, thereby creating bio-receptive interfaces for a range of analytical applications, including biosensors and biochips. nih.gov The bio-orthogonality of the click reaction allows for the specific and stable conjugation of biomolecules, such as proteins, enzymes, and oligonucleotides, to the electrode surface without compromising their biological activity. nih.govresearchgate.net

For instance, proteins that have been site-specifically labeled with an alkyne-containing unnatural amino acid can be covalently attached to the azide-terminated SAM. This method offers precise control over the orientation of the immobilized protein, which is often crucial for maintaining its function, such as in enzyme-based biosensors or immunoassays. nih.govresearchgate.net The ability to create well-defined and biologically active surfaces is a significant advantage over random adsorption methods, which can lead to denaturation and loss of function. researchgate.net

| Biomolecule | Immobilization Strategy | Potential Application | Reference |

| Enzymes | Site-specific alkyne labeling and CuAAC | Biosensors for metabolite detection | nih.gov |

| Antibodies | Alkyne functionalization and CuAAC | Immunoassays for disease diagnostics | researchgate.net |

| Oligonucleotides | Synthesis with a terminal alkyne group | DNA sensing and gene diagnostics | nih.gov |

Investigation of Electron Transfer at Modified Electrode Surfaces

The well-defined nature of SAMs formed from this compound and subsequently modified with redox probes provides an ideal platform for fundamental studies of electron transfer at electrode-molecule interfaces. By systematically varying the components of the mixed monolayer and the nature of the attached redox probe, researchers can investigate the factors that govern the rate of electron transfer. nih.gov

Time-resolved electrochemical measurements on electrodes modified with ferrocene-terminated SAMs have been used to determine the kinetics of the surface click reaction. Under optimal conditions, this second-order reaction proceeds with a rate constant of approximately 1 x 10³ M⁻¹s⁻¹. nih.gov These kinetic studies, combined with spectroscopic techniques like grazing-angle infrared (IR) and X-ray photoelectron spectroscopy (XPS) that confirm the presence and reaction of the azide groups, provide a comprehensive understanding of the surface modification process. nih.gov The ability to create well-characterized, covalently modified monolayers is crucial for the rational design of functional electrode surfaces for applications in molecular electronics and electrocatalysis. nih.gov

Fabrication of Supramolecular Assemblies and Molecular Machines

The versatility of the azide group as a chemical handle extends beyond the modification of electrode surfaces for sensing. It also serves as a key component in the bottom-up fabrication of more complex supramolecular structures and molecular machines on solid supports. While direct examples utilizing this compound in these specific applications are not extensively documented, the principles established with other azide-terminated SAMs are directly applicable.

Creation of Switchable Rotaxane-Based Systems on Solid Supports

Rotaxanes are mechanically interlocked molecules that can function as molecular switches or shuttles. Immobilizing these structures on a surface is a critical step toward the development of molecular electronic devices and smart surfaces. An azide-functionalized SAM provides a platform for the covalent attachment of alkyne-modified rotaxane precursors.

The synthesis of a surface-bound rotaxane could involve a "threading-followed-by-stoppering" approach. An alkyne-terminated linear molecule (the "thread") would be allowed to thread through a macrocycle, after which a bulky "stopper" group is attached to the alkyne terminus via a click reaction with the azide-functionalized surface. This would effectively trap the macrocycle on the thread, creating a surface-immobilized rotaxane. The switching behavior of the rotaxane, such as the movement of the macrocycle along the thread, could then be controlled by external stimuli like light, pH, or an electrical potential. acs.org

Layer-by-Layer Assembly Strategies Incorporating Azide Functionality

Layer-by-layer (LbL) assembly is a powerful technique for creating multilayered thin films with precise control over their thickness and composition. nih.govnih.gov The click reaction between azides and alkynes can be employed as a covalent ligation strategy in LbL assembly. nih.govresearchgate.net An initial SAM of this compound on a gold substrate would provide the azide-functionalized foundation.

The first layer of the assembly could be formed by reacting the azide surface with a molecule or polymer bearing multiple alkyne groups. If this molecule or polymer also contains azide functionalities, or if a subsequent layer of an azide-functionalized species is added, a multilayered structure can be built up in a stepwise fashion. Photoinitiated alkyne-azide click reactions are particularly advantageous for LbL assembly as they offer spatial and temporal control over the layer formation. nih.govacs.orgnih.gov This approach allows for the fabrication of complex, stratified architectures with tailored optical, electronic, or biological properties. nih.gov

Controlling Molecular Motion and Orientation at Interfaces

The ability to control the movement and orientation of molecules at interfaces is a fundamental goal in the development of molecular machines and responsive materials. This compound provides a platform for achieving such control. By forming a well-defined self-assembled monolayer on a gold surface, it creates a functional template. The terminal azide groups of the SAM can then be used to immobilize molecular switches or other dynamic molecular systems.

A notable example of this is the covalent attachment of acetylene-functionalized rotaxanes to an azide-functionalized SAM of this compound. nih.gov Rotaxanes are mechanically interlocked molecules that can exhibit controlled linear motion of a macrocycle along a linear axle. By immobilizing these rotaxanes on a surface, their switching behavior can be studied and potentially harnessed. The SAM provides a uniform and oriented environment, which is crucial for the collective and coherent operation of these molecular machines. The covalent linkage, formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, ensures that the rotaxanes are robustly anchored to the surface while retaining their ability to undergo stimuli-induced conformational changes. nih.gov This approach allows for the investigation of coupled molecular switching processes in ordered mono- and multilayers, which is essential for the development of advanced functional surfaces with switchable properties.

Design of Bio-Mimetic and Bio-Functional Interfaces

The creation of interfaces that mimic biological systems or possess specific biological functions is a rapidly advancing area of research with applications in biosensors, medical implants, and drug delivery. This compound serves as a versatile linker molecule for the biofunctionalization of surfaces, enabling the attachment of a wide range of biomolecules in a controlled and site-selective manner.

Site-Selective Bioconjugation Strategies via Thiol-Michael Addition and Click Chemistry

The dual functionality of this compound allows for two distinct and highly selective bioconjugation strategies. The primary and most widely utilized method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The terminal azide groups of the SAM formed from this compound readily react with alkyne-modified biomolecules, such as peptides, proteins, or carbohydrates. This reaction is highly specific, efficient, and proceeds under mild conditions, making it ideal for immobilizing delicate biological molecules without compromising their activity. nih.gov

Furthermore, the disulfide bond in this compound can be cleaved using reducing agents to yield two free thiol groups. These thiols can then participate in Thiol-Michael addition reactions, another efficient "click" chemistry process. This strategy allows for the conjugation of molecules containing Michael acceptors, such as maleimides. This dual-modality for bioconjugation provides researchers with a flexible toolkit for designing complex and multifunctional bio-interfaces. The ability to perform site-selective modifications is crucial for maintaining the biological function of the immobilized molecules, as it allows for their attachment in a specific orientation that preserves their active sites.

Surface Biofunctionalization with Dendrimers and Ligands

The azide-terminated SAMs of this compound are excellent platforms for the immobilization of larger and more complex structures like dendrimers and specific ligands. Dendrimers, with their well-defined, highly branched, three-dimensional architecture, can be functionalized with alkyne groups and subsequently "clicked" onto the azide-functionalized surface. This creates a surface with a high density of functional groups, which can be used for multivalent binding interactions, catalysis, or as nanocarriers for drug delivery.

Similarly, specific ligands, such as biotin, can be attached to the surface to create platforms for affinity-based capture of target molecules like streptavidin. The controlled spacing and orientation of these ligands, dictated by the underlying SAM structure, are critical for optimizing their binding efficiency and minimizing non-specific interactions.

Platforms for Investigating Biomolecular Interactions and Recognition (e.g., antibodies, glycoconjugates)

The ability to create well-defined and bio-functionalized surfaces makes this compound a valuable tool for the development of platforms to study biomolecular interactions. For instance, alkyne-modified antibodies or their fragments can be immobilized on the azide-terminated surface to create immunosensors. These platforms can then be used to detect the presence of specific antigens in a sample, with the binding event being monitored by various analytical techniques such as surface plasmon resonance (SPR) or quartz crystal microbalance (QCM).

In a similar fashion, glycoconjugates, which are crucial for many biological recognition processes, can be attached to the surface. This allows for the study of carbohydrate-protein interactions, which are fundamental to processes like cell adhesion, immune response, and pathogen recognition. The controlled presentation of glycans on the surface is essential for mimicking their natural presentation on cell surfaces and for obtaining meaningful data on their binding affinities and specificities. The versatility of the click chemistry approach enables the creation of a wide variety of such platforms for fundamental biological research and for the development of new diagnostic tools. rsc.org

Advanced Material Architectures and Nanofabrication

The applications of this compound extend beyond surface modification into the realm of advanced material design and nanofabrication. Its ability to direct the assembly and functionalization of materials at the molecular level is key to creating novel architectures with controlled properties.

Integration into Polymer and Composite Systems for Controlled Functionalization

This compound can be integrated into polymer and composite systems to impart them with specific functionalities. For instance, it can be used as a cross-linker in the formation of disulfide-functionalized polymer hydrogels. The disulfide bonds provide a degree of degradability, as they can be cleaved under reducing conditions, which is a desirable feature for applications such as drug delivery. The azide groups, on the other hand, remain available for post-fabrication functionalization of the hydrogel with bioactive molecules via click chemistry. ibm.com

This approach allows for the creation of "smart" materials that can respond to their environment and interact with biological systems in a controlled manner. For example, a hydrogel loaded with a therapeutic agent could be functionalized with targeting ligands that guide it to a specific site in the body. Upon reaching the target, the reducing environment within the cells could trigger the degradation of the hydrogel and the release of the drug.

Below is a table summarizing the key functionalities and applications of this compound discussed in this article.

| Functional Group | Reaction/Application | Purpose/Outcome | Relevant Section(s) |

|---|---|---|---|

| Disulfide Bond | Self-Assembled Monolayer (SAM) formation on gold | Creates a stable, ordered foundation for surface modification. | 5.2.3, 5.3.1, 5.3.2, 5.3.3 |

| Disulfide Bond | Reduction to thiols | Generates reactive thiol groups for subsequent conjugation. | 5.3.1 |

| Terminal Azide Groups | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry | Covalently immobilizes alkyne-modified molecules (e.g., rotaxanes, biomolecules, dendrimers). | 5.2.3, 5.3.1, 5.3.2, 5.3.3 |

| Reduced Thiol Groups | Thiol-Michael Addition | Covalently attaches molecules containing Michael acceptors (e.g., maleimides). | 5.3.1 |

Tailoring Surface Properties for Specific Research Applications

This compound is a cornerstone molecule for engineering functional surfaces due to its bifunctional nature. The disulfide group serves as a robust anchor to gold and other noble metal surfaces, spontaneously forming a highly ordered, self-assembled monolayer (SAM). nih.govnih.gov This process results in a surface where the long undecyl chains are oriented away from the substrate, presenting a dense layer of terminal azide (N₃) groups. These azide groups are the key to tailoring the surface, acting as versatile chemical "handles" for subsequent modifications.

The primary method for functionalizing these azide-terminated surfaces is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". nih.govrsc.org This reaction is highly efficient and chemoselective, allowing for the covalent attachment of virtually any molecule containing a terminal alkyne group under mild, often aqueous, conditions. nih.govresearchgate.net This capability enables researchers to precisely control the chemical and physical properties of the surface, designing interfaces for a wide array of specific research applications. nih.gov

Detailed Research Applications:

Advanced Biosensor Platforms: The creation of highly specific and sensitive biosensors is a major application. nih.gov By immobilizing alkyne-modified biological recognition elements—such as peptides, DNA strands, antibodies, or carbohydrates—onto the azide-terminated SAM, a surface tailored to detect a specific analyte is produced. nih.govnih.gov The SAM provides a well-defined, membrane-like environment that helps maintain the functionality of the immobilized biomolecules. nih.gov This strategy is used to develop electrochemical, optical, or piezoelectric biosensors for applications ranging from medical diagnostics to environmental monitoring. nih.gov

Control of Interfacial Properties: The surface energy, wettability, and protein adsorption characteristics can be finely tuned. For instance, attaching alkyne-terminated oligo(ethylene glycol) (OEG) chains creates hydrophilic surfaces that are highly resistant to non-specific protein adsorption. This "antifouling" property is critical in the development of medical implants, drug delivery systems, and diagnostic tools to prevent unwanted biological interactions. Conversely, by clicking hydrophobic molecules like long alkyl chains, surfaces with controlled hydrophobicity can be engineered for studies in lubrication or microfluidics. nih.govaps.org

Templated Nanomaterial Assembly: The azide-functionalized SAM can serve as a template for the precise positioning of nanoparticles. nih.gov Gold nanoparticles, quantum dots, or other nanomaterials functionalized with alkyne groups can be "clicked" into place, forming highly ordered two-dimensional arrays. nih.gov These structured surfaces are investigated for their unique properties in fields such as plasmonics, catalysis, and nanoelectronics.

The ability to easily and efficiently modify a surface with a diverse range of molecules makes this compound an invaluable tool in materials science. The following table summarizes how its use in surface tailoring translates to specific research outcomes.

Interactive Table: Surface Modifications Using this compound SAMs

| Attached Molecule (via Click Chemistry) | Resulting Surface Property | Primary Research Application |

| Alkyne-modified DNA/RNA Oligonucleotides | Specific nucleic acid binding | Genetic screening, pathogen detection biosensors |

| Alkyne-modified Peptides or Antibodies | Specific protein/antigen binding | Medical diagnostics, proteomics research |

| Alkyne-terminated Oligo(ethylene glycol) | Hydrophilic, protein resistant | Antifouling coatings for medical devices, biosensors |

| Alkyne-terminated Hydrocarbon Chains | Hydrophobic, controlled wettability | Microfluidics, fundamental studies of surface interactions |

| Alkyne-functionalized Nanoparticles | Ordered nanoparticle array | Nanoelectronics, plasmonics, catalysis |

Advanced Analytical Methodologies for Characterizing Bis 11 Azidoundecyl Disulfide Modified Systems

Comprehensive Spectroscopic Characterization of Functionalized Surfaces

Spectroscopic techniques offer unparalleled insights into the chemical composition, molecular orientation, and reaction kinetics of bis(11-azidoundecyl) disulfide SAMs.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful, synchrotron-based technique used to determine the orientation of molecules within self-assembled monolayers. researchgate.netnih.gov By analyzing the angular dependence of the absorption of polarized soft X-rays, the average tilt angle of the molecular chains with respect to the surface normal can be elucidated. nih.govaps.org

The technique involves exciting core-level electrons (e.g., C 1s, N 1s) to unoccupied molecular orbitals. The intensity of these resonant transitions depends on the relative orientation of the electric field vector of the X-rays and the transition dipole moment of the specific molecular orbital. researchgate.netaps.org For azide-terminated alkyl chains, such as those in this compound, the primary interest lies in the σ* resonances associated with C-C and C-H bonds, as well as the π* resonance of the azide (B81097) (N₃) group.

Table 1: Representative Molecular Tilt Angles for Alkanethiol SAMs on Gold Determined by NEXAFS (Note: This table is based on data for analogous compounds to illustrate typical findings, as specific data for this compound is not available.)

| Compound | Chain Length | Average Tilt Angle (from surface normal) |

| Decanethiol | C10 | ~30° |

| Dodecanethiol | C12 | ~28° |

| Octadecanethiol | C18 | ~25° |

The data indicates that longer chain thiols tend to form more ordered and upright monolayers. It is expected that this compound would exhibit a similar well-ordered structure.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemical Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique capable of providing detailed elemental and molecular information about the uppermost layers of a sample. nih.goveag.com It operates by bombarding the surface with a pulsed primary ion beam (e.g., Bi₃⁺, Au⁺), which causes the ejection of secondary ions from the surface. eag.com These secondary ions are then analyzed based on their mass-to-charge ratio, providing a chemical fingerprint of the surface. nih.gov

For a surface modified with this compound, ToF-SIMS can:

Confirm the presence of the SAM: By detecting characteristic fragments of the molecule, such as those containing the disulfide bond, the alkyl chain, and the azide terminus.

Identify surface contaminants: Its high sensitivity makes it ideal for detecting trace amounts of impurities that could affect subsequent surface reactions. eag.com

Map the lateral distribution of the compound: By rastering the primary ion beam across the surface, chemical maps can be generated, revealing the homogeneity and quality of the monolayer.

The fragmentation pattern of the azide-terminated alkyl chain is of particular interest. While specific fragmentation data for this compound is not published, general principles of organic molecule fragmentation in ToF-SIMS suggest that one would expect to observe ions corresponding to the loss of N₂ from the azide group, cleavage of the S-S bond, and various hydrocarbon fragments from the undecyl chains. nih.govnist.gov The choice of primary ion source can significantly influence these fragmentation patterns. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Surface Reactions

While UV-Vis spectroscopy is not typically used for the direct characterization of the initial this compound monolayer due to the lack of a strong chromophore in the UV-Vis range, it becomes a valuable tool for monitoring the progress of the subsequent "click" reaction in real-time. mdpi.comresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction results in the formation of a triazole ring. rsc.org If the alkyne reactant contains a chromophore, the covalent attachment of this molecule to the surface can be followed by measuring the increase in absorbance at a characteristic wavelength. nih.gov

For example, by using an alkyne-functionalized dye, the kinetics of the surface reaction can be determined by repeatedly measuring the UV-Vis spectrum of the functionalized substrate over time. The rate of increase in the dye's characteristic absorbance peak is directly proportional to the rate of the cycloaddition reaction on the surface. This method allows for the optimization of reaction conditions such as catalyst concentration, temperature, and reaction time. nih.gov

Electrochemical Techniques for Interface Analysis

Electrochemical methods are exceptionally sensitive to changes occurring at the electrode-electrolyte interface, making them ideal for characterizing the formation of SAMs and their subsequent reactions.

Cyclic Voltammetry (CV) for Quantifying Surface-Bound Species and Reaction Yields

Cyclic Voltammetry (CV) is a potent electrochemical technique used to probe redox processes. For azide-terminated SAMs, CV is particularly useful after a "click" reaction with an electroactive species, such as a ferrocene-alkyne derivative. nih.govxmu.edu.cn The azide-modified surface itself is not redox-active, but upon covalent attachment of ferrocene (B1249389), a characteristic reversible redox wave appears in the cyclic voltammogram. researchgate.netnih.gov

The key steps and findings from a typical CV analysis are:

An electrode (e.g., gold) is modified with the this compound SAM.

The modified electrode is immersed in a solution containing a ferrocene-alkyne, a Cu(I) catalyst, and a supporting electrolyte.

The "click" reaction attaches the ferrocene moiety to the surface.

The electrode is then transferred to a clean electrolyte solution, and a CV is recorded.

The surface coverage (Γ, in mol/cm²) of the electroactive species can be calculated from the integrated charge (Q) under the anodic or cathodic peak using the Faraday equation:

Γ = Q / (nFA)

where n is the number of electrons transferred (1 for the ferrocene/ferrocenium couple), F is the Faraday constant (96,485 C/mol), and A is the electrode area (in cm²). nih.gov

By comparing the measured surface coverage to the theoretical maximum for a densely packed monolayer, the yield of the surface click reaction can be determined. nih.gov Studies on the closely related azidoundecanethiol have shown that reaction yields can be quantitative. nih.gov The linear relationship between the peak current and the scan rate in the CV confirms that the redox species is surface-confined. nih.gov

Table 2: Representative CV Data for Ferrocene-Clicked Azide-Terminated SAMs (Note: Data is based on analogous azidoundecanethiol systems to illustrate typical results.)

| Parameter | Value | Reference |

| Formal Potential (E°') of Ferrocene | ~336 mV (vs. Ag/AgCl) | nih.gov |

| Measured Surface Coverage (Γ) | 7.78 x 10¹³ molecules/cm² | nih.gov |

| Theoretical Maximum Coverage | ~4.67 x 10¹⁴ molecules/cm² | nih.gov |

| Reaction Yield | High (approaching quantitative) | nih.gov |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Charge Transfer

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that probes the impedance of an electrochemical system over a range of AC frequencies. nih.gov It provides detailed information about the properties of the electrode/SAM/electrolyte interface, particularly the charge transfer resistance (Rct). nih.gov

When a SAM is formed on an electrode surface, it typically acts as a barrier to electron transfer for a redox probe dissolved in the electrolyte (e.g., [Fe(CN)₆]³⁻/⁴⁻). This is observed in the Nyquist plot (a plot of the imaginary vs. real components of impedance) as an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance.

EIS is highly effective for monitoring the modification of the surface in a stepwise manner:

Bare Electrode: A small semicircle in the Nyquist plot indicates a low Rct and fast electron transfer.

After SAM formation: The formation of the insulating this compound monolayer significantly increases the Rct, resulting in a much larger semicircle.